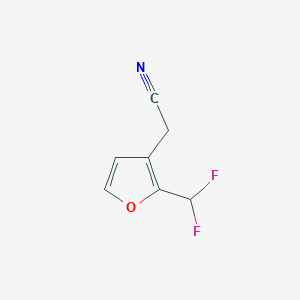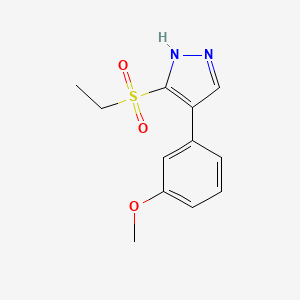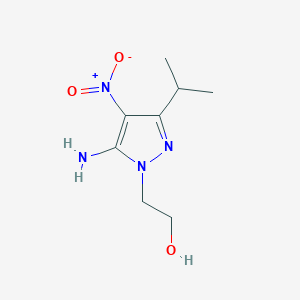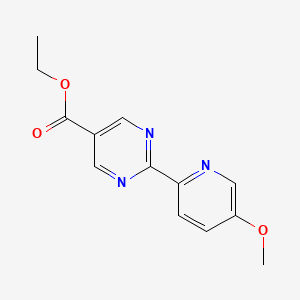
2-(2-(Difluoromethyl)furan-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Difluoromethyl)furan-3-yl)acetonitrile is an organic compound with the molecular formula C7H5F2NO. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a difluoromethyl group attached to a furan ring, which is further connected to an acetonitrile group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethyl)furan-3-yl)acetonitrile typically involves the introduction of a difluoromethyl group to a furan ring, followed by the addition of an acetonitrile group. One common method involves the reaction of 2-furylacetonitrile with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques, such as flow chemistry, can be employed to optimize reaction conditions and improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Difluoromethyl)furan-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-(2-(Difluoromethyl)furan-3-yl)ethylamine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-(Difluoromethyl)furan-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(Difluoromethyl)furan-3-yl)acetonitrile depends on its specific application and the target molecule. In biological systems, the compound or its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Trifluoromethyl)furan-3-yl)acetonitrile
- 2-(2-(Chloromethyl)furan-3-yl)acetonitrile
- 2-(2-(Bromomethyl)furan-3-yl)acetonitrile
Uniqueness
2-(2-(Difluoromethyl)furan-3-yl)acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Propriétés
Numéro CAS |
1706448-00-1 |
|---|---|
Formule moléculaire |
C7H5F2NO |
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
2-[2-(difluoromethyl)furan-3-yl]acetonitrile |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6-5(1-3-10)2-4-11-6/h2,4,7H,1H2 |
Clé InChI |
IRZGXFPBSUCUEL-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1CC#N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
![2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B11786924.png)

![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)

![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)




